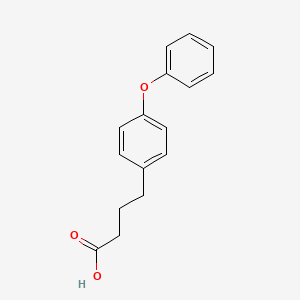

4-(4-Phenoxyphenyl)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-16(18)8-4-5-13-9-11-15(12-10-13)19-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPRFJSWHCNPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290087 | |

| Record name | 4-(4-phenoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6958-94-7 | |

| Record name | NSC66450 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-phenoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Phenoxyphenyl Butanoic Acid

Established Synthetic Pathways for the Core Structure

The construction of the 4-(4-phenoxyphenyl)butanoic acid framework is primarily accomplished through multi-step synthesis, although one-pot strategies for structurally similar compounds suggest potential alternative routes.

A common and well-established method for synthesizing this compound involves a two-step process that begins with a Friedel-Crafts reaction followed by a reduction step. google.com

Friedel-Crafts Acylation: The initial step involves the acylation of phenoxybenzene (diphenyl ether) with succinic anhydride (B1165640). This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in a suitable solvent like dichlorobenzene. The reaction yields the key intermediate, 4-oxo-4-(4-phenoxyphenyl)butanoic acid. google.com

Reduction of the Keto Group: The carbonyl group of the intermediate, 4-oxo-4-(4-phenoxyphenyl)butanoic acid, is then reduced to a methylene (B1212753) group to yield the final product. google.com Several classic reduction methods can be employed for this transformation, including:

Wolff-Kishner Reduction: Utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures.

Clemmensen Reduction: Employs a zinc-mercury amalgam (Zn(Hg)) in the presence of a strong acid, typically hydrochloric acid (HCl).

Catalytic Hydrogenation: Involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), often in a solvent like acetic acid or ethyl acetate (B1210297). google.com

While specific one-pot syntheses for this compound are not extensively documented, methods for analogous compounds suggest feasibility. For instance, the synthesis of 4-phenylbutyric acid can be achieved in a single step by reacting benzene (B151609) with γ-butyrolactone in the presence of aluminum chloride. google.com A similar Friedel-Crafts alkylation, reacting phenoxybenzene directly with γ-butyrolactone, could theoretically produce this compound in a one-pot fashion. Such reactions often rely on powerful acid catalysts like triflic acid to facilitate the ring-opening of the lactone and subsequent alkylation of the aromatic ring. nih.gov The development of such a process would offer a more streamlined and potentially more efficient alternative to multi-step routes. nih.govnih.govyoutube.com

Precursor Chemistry and Intermediate Reactions

The successful synthesis of this compound is contingent on the reactivity of its precursors and the management of key intermediates.

The primary precursors for the multi-step synthesis are:

Phenoxybenzene (Diphenyl Ether): The aromatic substrate that undergoes electrophilic substitution.

Succinic Anhydride: The acylating agent in the Friedel-Crafts reaction. google.com

For a potential one-pot synthesis, the precursor would be:

γ-Butyrolactone: The alkylating agent that provides the four-carbon chain. google.com

The central intermediate in the most common synthetic pathway is 4-oxo-4-(4-phenoxyphenyl)butanoic acid . google.comchemsynthesis.com This keto-acid is the direct product of the Friedel-Crafts acylation of phenoxybenzene and the substrate for the subsequent reduction step. Its chemical properties, particularly the reactivity of its ketone group, are crucial for the completion of the synthesis.

Table 1: Key Precursors and Intermediates

| Compound Name | Molecular Formula | Role | Relevant Synthesis |

|---|---|---|---|

| Phenoxybenzene | C₁₂H₁₀O | Precursor | Multi-Step Synthesis |

| Succinic Anhydride | C₄H₄O₃ | Precursor | Multi-Step Synthesis |

| 4-oxo-4-(4-phenoxyphenyl)butanoic acid | C₁₆H₁₄O₄ | Intermediate | Multi-Step Synthesis |

| γ-Butyrolactone | C₄H₆O₂ | Precursor | One-Pot Strategy |

Reaction Kinetics and Mechanistic Investigations of Synthesis

Understanding the mechanisms and kinetics of the synthetic reactions is vital for optimizing reaction conditions and improving yields.

The key mechanistic event in the synthesis is the Friedel-Crafts reaction . In the case of using a lactone with a strong acid catalyst like triflic acid, research on similar reactions suggests that the mechanism involves the protonation of the lactone, followed by ring-opening via alkyl-oxygen bond cleavage. nih.gov This process, presumed to be an A(AL)1 type mechanism, generates a carbocationic species that then acts as the electrophile in the subsequent aromatic substitution. The rate of this reaction is not dependent on the concentration of the triflic acid. nih.gov

In the reduction step of the intermediate keto-acid, kinetic studies on analogous compounds like 4-oxo-4-phenyl butanoic acid have shown that the rate of enolization of the keto-acid can be a significant factor in its subsequent reactions, such as oxidation. orientjchem.org While not a direct study of the reduction, this indicates that the tautomeric equilibrium between the keto and enol forms of the intermediate could influence the kinetics of its conversion to the final product.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. These principles can be applied to the production of this compound.

A significant green improvement in the traditional multi-step synthesis is the choice of reduction method. Catalytic hydrogenation is considered a greener alternative to the Clemmensen or Wolff-Kishner reductions because it avoids the use of toxic heavy metals (mercury) or harsh, corrosive conditions, and it generates significantly less waste. google.com

Further green advancements could involve:

Alternative Catalysts: Replacing stoichiometric Lewis acids like AlCl₃, which generate large amounts of waste, with more sustainable options. These could include recyclable solid acid catalysts or more environmentally friendly Lewis acids like bismuth triflate, which is known to be effective, non-toxic, and easier to handle. iwu.edu

Greener Solvents: The use of dichlorobenzene as a solvent in the Friedel-Crafts reaction is a point of environmental concern. Research into replacing volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids is a major focus of green chemistry. iwu.edursc.orgnih.gov An example from a related synthesis is the use of aqueous hydrobromic acid without an organic solvent for the demethylation of a similar compound, demonstrating the potential for water-based systems. rsc.org

By integrating these approaches, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Structural Modifications and Derivative Synthesis of 4 4 Phenoxyphenyl Butanoic Acid Analogues

Design Principles for Structural Diversification

The design of novel 4-(4-phenoxyphenyl)butanoic acid analogues is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies involve the modification of the carboxylic acid, exploration of the phenoxyphenyl core, and the incorporation of heterocyclic motifs.

The butanoic acid portion of the molecule is a primary site for structural modification. The carboxylic acid group, a key pharmacophore, can be altered to modulate acidity, polarity, and metabolic stability. Common strategies include:

Chain length variation: Shortening or lengthening the four-carbon chain can impact the molecule's flexibility and its ability to interact with target binding sites.

Introduction of unsaturation: The incorporation of double or triple bonds within the alkyl chain can introduce conformational rigidity and alter the electronic properties of the molecule.

Bioisosteric replacement: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, to improve metabolic stability or alter binding interactions. For instance, the replacement of the carboxylic acid with an isoxazole (B147169) ring has been explored. nih.gov

Functionalization of the alkyl chain: Introducing substituents, such as hydroxyl or amino groups, along the butanoic acid chain can create new points for interaction with biological targets. For example, 4-hydroxybutanoic acid serves as a simple scaffold for understanding the impact of such modifications. nist.gov

A notable example of butanoic acid modification involves the synthesis of (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid, where the butanoic acid is attached to a substituted pyrrolidine (B122466) ring, demonstrating a significant departure from the parent structure. nih.gov

The diphenylether core, or phenoxyphenyl group, offers a large surface area for derivatization, allowing for fine-tuning of lipophilicity, electronic properties, and steric bulk. nih.gov Modifications typically involve the introduction of various substituents on one or both of the phenyl rings.

Common derivatization strategies include:

Substitution with halogens: Introduction of fluorine, chlorine, or bromine can enhance binding affinity through halogen bonding and improve metabolic stability.

Alkoxy and aryloxy groups: The addition of methoxy (B1213986) or other alkoxy groups can alter solubility and hydrogen bonding capacity. biosynth.com

Nitro and amino groups: These substituents can significantly impact the electronic nature of the aromatic rings and provide handles for further functionalization.

Alkyl groups: The addition of methyl or other alkyl groups can increase lipophilicity and introduce steric hindrance.

The synthesis of analogues with substituted phenyl rings, such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, highlights the exploration of diverse substitution patterns on the phenoxyphenyl moiety. researchgate.net

Examples of heterocyclic systems incorporated into analogues include:

Five-membered rings: Pyrrole, furan, thiophene, and their derivatives can mimic the phenyl ring while introducing unique electronic properties. wiley-vch.denih.gov

Six-membered rings: Pyridine, pyrimidine, and piperidine (B6355638) are commonly used to introduce basic nitrogen atoms, which can be important for salt formation and interaction with acidic residues in target proteins. wiley-vch.de

Fused heterocycles: Indole, benzofuran, and quinoline (B57606) offer extended aromatic systems with distinct electronic and steric features. wikipedia.org

The synthesis of 4-(5-aryl-4-methyl-1,2,4-triazole-3-ylmethylthio)-cresoxyacetic acids demonstrates the incorporation of a triazole ring as a key structural element. dntb.gov.ua Furthermore, the reaction of ω-azido alkanoic acids with substituted arenes can lead to the formation of N-aryl lactams, a class of heterocyclic compounds. cbijournal.com

Synthesis of Ester Derivatives

Esterification of the carboxylic acid moiety of this compound is a common strategy to create prodrugs with improved lipophilicity and cell permeability. The synthesis of these esters can be achieved through several methods. bellevuecollege.eduyoutube.com

One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com This is an equilibrium-driven reaction, and removal of water is often necessary to drive the reaction to completion. bellevuecollege.edu

Alternatively, esters can be synthesized via alkylation of the carboxylate salt . The carboxylic acid is first deprotonated with a base, such as sodium hydroxide (B78521), to form the corresponding carboxylate. This nucleophilic carboxylate then reacts with an alkyl halide in an SN2 reaction to form the ester. youtube.com

A specific example is the synthesis of this compound methyl ester. nist.gov The general synthetic approach for such esters is outlined below:

General Synthesis of Ester Derivatives

Scheme 1: General synthetic route for the preparation of ester derivatives of this compound.

The choice of alcohol and reaction conditions can be varied to produce a wide range of ester derivatives with different pharmacokinetic properties. The synthesis of enantiomerically pure esters, such as (S)-ethyl 3-(4-bromophenyl)butanoate, often requires stereoselective methods. orgsyn.org Chiral esters are also valuable intermediates in the synthesis of more complex molecules. google.com

Synthesis of Amide Derivatives

Amide derivatives of this compound are synthesized to explore the impact of replacing the carboxylic acid with a less acidic, more metabolically stable amide functional group. The formation of an amide bond typically involves the activation of the carboxylic acid followed by reaction with an amine. nih.govorganic-chemistry.orglibretexts.org

Common coupling reagents used for amide bond formation include:

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate the carboxylic acid. nih.gov

Phosphonium salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are effective for coupling hindered or electron-deficient amines.

Uronium salts: Reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also commonly employed. nih.gov

The addition of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields. nih.gov A general synthetic scheme for amide formation is shown below:

General Synthesis of Amide Derivatives

Scheme 2: General synthetic route for the preparation of amide derivatives of this compound using a coupling agent.

An example of a related amide is 4-oxo-4-[(4-phenoxyphenyl)amino]butanoic acid. nih.gov The synthesis of butenolide-based amide derivatives has also been explored for their anti-inflammatory properties. researchgate.net

Synthesis of Substituted Aryl Analogues

The synthesis of substituted aryl analogues of this compound allows for a detailed exploration of the structure-activity relationship by modifying the electronic and steric properties of the aromatic rings. nih.gov These syntheses often involve multi-step sequences starting from commercially available substituted phenols and phenylboronic acids.

A common approach is the Suzuki coupling reaction , a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a substituted phenylboronic acid) and an organohalide (e.g., a substituted bromophenol). This reaction is highly versatile and tolerates a wide range of functional groups.

Another important method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction of amines with aryl halides. This is particularly useful for synthesizing analogues where a nitrogen atom is directly attached to one of the aryl rings. nih.gov

The synthesis of (S)-3-(4-bromophenyl)butanoic acid provides a relevant example of preparing a substituted aryl butanoic acid derivative. orgsyn.org The synthesis of tetrafluoro-substituted aryl azides and their protio analogues as photoaffinity labeling reagents also demonstrates advanced synthetic strategies for creating highly functionalized aryl derivatives. illinois.edu

Table of Synthesized Analogues and Intermediates

| Compound Name | Molecular Formula | Key Synthetic Feature | Reference |

| This compound methyl ester | C₁₇H₁₈O₃ | Esterification | nist.gov |

| 4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid | C₁₆H₁₅NO₄ | Amide formation | nih.gov |

| (S)-Ethyl 3-(4-bromophenyl)butanoate | C₁₂H₁₅BrO₂ | Stereoselective ester synthesis | orgsyn.org |

| (S)-3-(4-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | Substituted aryl butanoic acid | orgsyn.org |

| 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | C₁₂H₁₄O₅ | Substituted phenoxybutanoic acid | biosynth.com |

| 4-Oxo-4-(4-phenoxyphenyl)butanoic acid | C₁₆H₁₄O₄ | Keto-acid derivative | chemsynthesis.com |

| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | C₂₁H₁₈Cl₂N₂O₄ | Aryl substitution and heterocycle incorporation | researchgate.net |

| (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid | C₂₁H₂₄ClNO₄ | Heterocycle and butanoic acid modification | nih.gov |

Stereoselective Synthesis of Chiral Analogues

The generation of chiral analogues of this compound, which possess one or more stereocenters, is a critical aspect of medicinal chemistry and drug development. The spatial arrangement of substituents can significantly influence the biological activity of a molecule. Several stereoselective strategies can be employed to synthesize enantiomerically enriched or pure analogues of this compound. These methods primarily include the use of chiral auxiliaries, asymmetric catalysis (such as hydrogenation and conjugate addition), and enzymatic resolutions.

A prevalent and dependable strategy for introducing chirality is through the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a prominent class of chiral auxiliaries widely utilized for the asymmetric alkylation of carboxylic acid derivatives. rsc.org In this approach, the carboxylic acid is first converted to an N-acyl oxazolidinone. The oxazolidinone, derived from a readily available chiral amino alcohol, creates a chiral environment that directs the approach of an electrophile to one face of the enolate, which is formed upon deprotonation.

For the synthesis of a chiral analogue of this compound, the N-acyl oxazolidinone derived from a suitable propionyl or butyryl precursor can be alkylated with a halide containing the phenoxyphenyl moiety. The diastereoselectivity of this alkylation is typically high, often exceeding 95:5, allowing for the separation of the diastereomers to obtain a stereochemically pure product. caltech.edu Subsequent cleavage of the auxiliary, which can be achieved through hydrolysis or reduction, yields the desired enantiomerically enriched carboxylic acid or alcohol, respectively, and the chiral auxiliary can often be recovered. uwindsor.ca

Table 1: Diastereoselective Alkylation using Chiral Oxazolidinones (Analogous System)

| Entry | Electrophile | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >99:1 |

| 2 | Allyl iodide | (4S)-4-benzyl-2-oxazolidinone | 98:2 |

| 3 | tert-Butyl bromoacetate | (4R)-4-isopropyl-2-oxazolidinone | >95:5 |

This table presents data for analogous systems to illustrate the general effectiveness of the chiral auxiliary approach. The specific application to phenoxyphenyl-containing electrophiles would require experimental optimization.

Asymmetric hydrogenation is another powerful tool for establishing stereocenters. nih.gov This method involves the hydrogenation of a prochiral unsaturated precursor in the presence of a chiral metal catalyst. For instance, a precursor such as 4-(4-phenoxyphenyl)but-2-enoic acid or a related keto-acid could be hydrogenated to introduce chirality at the C2 or C3 position. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are commonly employed for this purpose and can achieve high levels of enantioselectivity.

Table 2: Asymmetric Hydrogenation of Related Unsaturated Acids

| Substrate | Catalyst System | Enantiomeric Excess (ee) |

| (E)-2-Oxo-4-phenylbut-3-enoic acid | Ru(OAc)₂[(R)-SunPhos] | 91.8% |

| 2-Methyl-3-phenylpropenoic acid | [Rh(COD)₂(R,R)-Me-DuPhos]BF₄ | 96% |

| 3-Phenyl-3-butenoic acid | [Rh(COD)Cl]₂/(S)-BINAP | 95% |

This table provides data from similar aryl-containing unsaturated acids to demonstrate the potential of asymmetric hydrogenation for synthesizing chiral analogues of this compound.

Enzymatic resolution offers a biocatalytic approach to separate enantiomers from a racemic mixture of this compound or its ester derivatives. Lipases are a class of enzymes that can selectively catalyze the hydrolysis of one enantiomer of an ester at a much faster rate than the other, leading to the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. nih.govnih.gov This kinetic resolution is a widely used industrial method for producing chiral carboxylic acids. The choice of lipase (B570770) and reaction conditions (e.g., solvent, temperature) is crucial for achieving high enantioselectivity.

Table 3: Lipase-Catalyzed Kinetic Resolution of Arylalkanoic Acid Esters (Analogous Systems)

| Substrate | Enzyme | Enantiomeric Excess (ee) of Acid | Enantiomeric Excess (ee) of Ester |

| Ethyl 3-phenylbutanoate | Pseudomonas cepacia Lipase | >99% (S) | >99% (R) |

| Methyl 2-phenoxypropanoate | Candida rugosa Lipase | 98% (R) | 95% (S) |

| Ethyl 4-phenylthio-2-butyl acetate (B1210297) | Lipase P | >99% (R)-alcohol | - |

This table illustrates the effectiveness of enzymatic resolution on structurally related arylalkanoic esters. The specific resolution of this compound esters would require screening of various lipases and optimization of reaction conditions.

Finally, asymmetric conjugate addition represents a potent method for creating a chiral center at the γ-position of the butanoic acid chain. researchgate.net In this approach, an organometallic reagent containing the 4-phenoxyphenyl group (e.g., a Grignard or organocopper reagent) can be added to an α,β-unsaturated ester, such as ethyl acrylate, in the presence of a chiral ligand. caltech.edu The chiral ligand, often a phosphine or N-heterocyclic carbene, coordinates to the metal center and directs the addition to one face of the double bond, resulting in an enantiomerically enriched product.

Table 4: Enantioselective Conjugate Addition to α,β-Unsaturated Esters (Analogous Systems)

| Nucleophile | Electrophile | Chiral Ligand/Catalyst | Enantiomeric Excess (ee) |

| Phenylmagnesium bromide | Cyclohexenone | CuI / (S,S)-Josiphos | 96% |

| Ethylmagnesium bromide | 2-Cyclohexen-1-one | Cu(OTf)₂ / (R,R)-Taniaphos | >98% |

| Naphthylboronic acid | Ethyl acrylate | [Rh(acac)(CO)₂] / (S)-BINAP | 97% |

This table showcases the high enantioselectivities achievable in conjugate addition reactions with analogous aryl nucleophiles. The successful application to a 4-phenoxyphenyl nucleophile would depend on the generation of the appropriate organometallic reagent and optimization of the catalytic system.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 4 Phenoxyphenyl Butanoic Acid Research

Chromatographic Separation Techniques for Purity and Isolation

Chromatography is fundamental to the analysis of 4-(4-phenoxyphenyl)butanoic acid, enabling its separation from starting materials, byproducts, and metabolites. The choice of technique depends on the specific analytical goal, from purity assessment to preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and purity verification of this compound. Methodologies typically employ a reversed-phase approach, which separates compounds based on their hydrophobicity.

A common setup involves a C18 stationary phase column and a gradient elution mobile phase. The mobile phase often consists of an aqueous component, such as water with an acidic modifier like formic acid or acetic acid to ensure the carboxylic acid is in its protonated form, and an organic component like acetonitrile (B52724) or methanol. elementlabsolutions.com Gradient elution, where the proportion of the organic solvent is increased over time, is effective for eluting the compound and any impurities with varying polarities. Detection is frequently accomplished using a UV detector, as the two phenyl rings in the molecule provide strong chromophores. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The performance of such methods can be highly accurate and precise. capes.gov.br While specific parameters for this compound are proprietary to the performing laboratory, a typical method's performance characteristics are summarized in the table below, based on established methods for similar butanoic acid derivatives. capes.gov.br

Table 1: Representative HPLC Method Performance Characteristics

| Parameter | Typical Value | Description |

|---|---|---|

| Quantitation Range | 0.10 µg/mL to 50 µg/mL | The concentration range over which the method is accurate and precise. |

| Limit of Detection (LOD) | 0.05 µg/mL | The lowest concentration of the analyte that can be reliably detected. |

| Intra-day Accuracy | 95.0% to 105.0% | The accuracy of the method when performed multiple times on the same day. |

| Intra-day Precision (CV) | < 5.0% | The degree of variation in results from repeated analyses on the same day. |

| Inter-day Accuracy | 95.5% to 105.0% | The accuracy of the method when performed on different days. |

| Inter-day Precision (CV) | < 7.5% | The degree of variation in results from analyses conducted on different days. |

This interactive table is based on data for a related metalloproteinase inhibitor and serves as a representative example. capes.gov.br

Gas Chromatography (GC) is another powerful separation technique, but its direct application to carboxylic acids like this compound can be challenging due to the compound's polarity and low volatility. To overcome this, a derivatization step is typically required prior to analysis. The most common approach is esterification, for instance, converting the carboxylic acid to its methyl ester, this compound methyl ester. nist.govnist.gov This derivative is significantly more volatile and less polar, making it suitable for GC analysis.

In this application, the derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. orgsyn.org By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can quickly visualize the consumption of starting materials and the formation of the desired product.

For example, in a synthesis, aliquots are taken from the reaction vessel over time and spotted on the plate alongside the starting material and a pure product standard. The plate is then developed in a chamber containing a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexanes. orgsyn.org The separated spots are visualized under UV light, which reveals UV-active compounds like this compound, or by staining with an agent like potassium permanganate (B83412) (KMnO₄), which reacts with compounds that can be oxidized. orgsyn.org The relative positions of the spots (retention factor, Rf) indicate the progress of the reaction.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for both confirming the molecular weight and structure of this compound and for its sensitive quantification in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This hybrid technique is the gold standard for quantifying low levels of organic molecules in complex biological matrices like plasma or urine. nih.gov

After separation on an LC column, the analyte enters the mass spectrometer's ion source, where it is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov In the first stage of the tandem mass spectrometer, a specific ion corresponding to the analyte—the precursor ion—is selected. For this compound (C₁₆H₁₆O₃, Molecular Weight: 256.29 g/mol ), this would typically be the protonated molecule [M+H]⁺ at m/z 257.3 or the deprotonated molecule [M-H]⁻ at m/z 255.3.

This precursor ion is then fragmented, and a specific, characteristic fragment ion—a product ion—is monitored in the second stage of the mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from other compounds in the sample. researchgate.net The use of a stable isotope-labeled internal standard is often employed to ensure the highest accuracy and precision. researchgate.net

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Primary Transition | Negative | 255.3 | >211.3 |

| Secondary Transition | Negative | 255.3 | >167.1 |

This interactive table shows plausible precursor-to-product ion transitions for quantification. The product ions correspond to the loss of CO₂ (44 Da) and the phenoxybenzyl fragment, respectively.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts-per-million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula, serving as a definitive confirmation of its identity. Unlike nominal mass measurements, HRMS can distinguish between compounds that have the same integer mass but different elemental compositions.

For this compound, HRMS would be used to confirm its elemental formula, C₁₆H₁₆O₃. The instrument, often an Orbitrap or Time-of-Flight (TOF) analyzer, measures the mass with enough accuracy to exclude other potential formulas. researchgate.net For instance, the theoretical exact mass of the deprotonated molecule [M-H]⁻ is calculated from the masses of the most abundant isotopes. An experimental measurement that matches this theoretical value to within a few ppm provides very strong evidence for the assigned structure. orgsyn.org

Table 3: High-Resolution Mass Spectrometry Data for Formula Confirmation

| Parameter | Value |

|---|---|

| Elemental Formula | C₁₆H₁₆O₃ |

| Species | [M-H]⁻ |

| Theoretical Exact Mass | 255.1027 |

| Hypothetical Measured Mass | 255.1025 |

| Difference (ppm) | 0.8 |

This interactive table illustrates how a measured mass from an HRMS instrument can confirm the elemental composition of the target analyte with a high degree of confidence. orgsyn.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the phenyl and phenoxy chromophores. The primary electronic transitions anticipated are π → π* and, to a lesser extent, n → π*.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are characteristic of aromatic systems. wikipedia.org In this compound, the benzene (B151609) rings of the phenyl and phenoxy groups are the principal sites for these high-energy absorptions. These transitions are typically strong, with high molar absorptivity (ε) values. For comparison, benzene itself exhibits three π → π* transitions at approximately 180 nm, 200 nm, and 255 nm. wikipedia.org The presence of the phenoxy group and the butanoic acid chain as substituents on the phenyl ring will likely cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the electronic effects of the substituents.

The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carboxylic acid and the ether linkage) to a π* antibonding orbital. These transitions are generally much weaker in intensity compared to π → π* transitions. libretexts.org The carbonyl group of the carboxylic acid is expected to show a weak n → π* absorption at a longer wavelength than the main π → π* bands.

The solvent environment can influence the positions of these absorption bands. Polar solvents may lead to shifts in the λmax values due to stabilization of the ground or excited states. wikipedia.org

Table 1: Expected UV-Vis Absorption Maxima for Chromophores in this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Phenyl Ring | π → π | ~255 | Moderate to High |

| Phenoxy Group | π → π | ~270-280 | Moderate to High |

| Carbonyl (C=O) | n → π* | ~280-300 | Low |

Note: The values in this table are approximate and based on typical values for these chromophores. The actual spectrum of this compound may show merged or shifted bands due to intramolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on the known behavior of similar aromatic carboxylic acids.

A primary feature of the crystal packing of carboxylic acids is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules will typically form a centrosymmetric dimer via strong O-H···O=C hydrogen bonds. This is a very common and stable motif in the solid-state chemistry of carboxylic acids.

Intermolecular interactions, in addition to the hydrogen-bonded dimers, will be governed by van der Waals forces and potentially π-stacking interactions between the aromatic rings of adjacent molecules. The arrangement of the phenoxyphenyl groups will aim to maximize packing efficiency, which could lead to various packing motifs, such as herringbone or offset π-stacking. The presence of the flexible butanoic acid chain may influence the ability of the aromatic rings to engage in efficient π-stacking.

Table 2: Representative Crystallographic Data for a Related Compound: 4-Phenylbutyric Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.66 |

| b (Å) | 10.98 |

| c (Å) | 14.88 |

| β (°) | 92.5 |

| Z | 4 |

Note: This data is for 4-phenylbutyric acid, a structurally related molecule, and is provided for comparative purposes to illustrate typical crystallographic parameters for this class of compounds. nih.govchemicalbook.comsigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 4 4 Phenoxyphenyl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 4-(4-phenoxyphenyl)butanoic acid.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry of compounds. For derivatives of this compound, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid and 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been employed to predict bond lengths and angles. thaiscience.inforesearchgate.net These theoretical values can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. mdpi.commdpi.com For instance, in a study of a related compound, the calculated bond lengths for C-C, C-H, C-N, C-O, N-N, and O-H bonds were determined for the isolated molecule in the gas phase. ijastems.org

HOMO-LUMO Orbital Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity. thaiscience.info A smaller gap suggests that the molecule is more reactive. wuxiapptec.com

For example, in the analysis of cinnoline-4-carboxylic acid, the evaluated HOMO and LUMO energies indicated charge transfer within the molecule. ijastems.org Similarly, for other organic molecules, a lower HOMO-LUMO energy gap is associated with higher chemical reactivity. ulster.ac.uk The distribution of these frontier orbitals is also significant; for instance, in one study, the HOMO was delocalized over an electron-rich pyran ring, while the LUMO was on a 4-nitrophenyl ring. materialsciencejournal.org This separation of electron density influences how the molecule interacts with other reagents.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. thaiscience.info |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. thaiscience.info |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity. wuxiapptec.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. ijastems.orgyoutube.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This analysis can reveal the stability of a molecule arising from these interactions. ijastems.org

For example, NBO analysis can determine the percentage of s- and p-character in hybrid orbitals, which helps in understanding the hybridization of atoms within the molecule. youtube.com It also quantifies the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de This information is valuable for understanding intramolecular charge transfer and the reactivity of different parts of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. ijastems.orgnih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov

For instance, in studies of various organic compounds, MEP analysis has been used to identify the most reactive sites. thaiscience.info For a given molecule, the negative potential sites are typically located around electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms. thaiscience.info

In Silico Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, such as its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These in silico predictions are valuable for interpreting experimental data and confirming the structure of a synthesized compound.

For example, theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. researchgate.netmaterialsciencejournal.org Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted and correlated with experimental data. mdpi.commdpi.com UV-Vis absorption wavelengths can be calculated using Time-Dependent Density Functional Theory (TD-DFT) to understand the electronic transitions within the molecule. researchgate.netmaterialsciencejournal.org These computational predictions can help in the assignment of experimental spectral bands to specific molecular vibrations or electronic transitions. materialsciencejournal.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. ucsf.edujyu.fi By simulating the motions of atoms and molecules, MD can explore the different conformations that a molecule can adopt and their relative energies. ucsf.edu

This type of analysis is particularly useful for flexible molecules like this compound, which has several rotatable bonds. MD simulations can help identify the most stable conformers and understand how the molecule's shape might change in different environments, which can influence its biological activity and physical properties. jyu.finih.gov For instance, a conformational scan of raspberry ketone revealed three stable conformers, with the most stable one being asymmetrical. ulster.ac.uk

Biological Systems and Mechanistic Studies of 4 4 Phenoxyphenyl Butanoic Acid in Vitro and Non Clinical Models

In Vitro Enzyme Inhibition Studies

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

N-acylethanolamines (NAEs) are a class of bioactive lipids that includes the anti-inflammatory and analgesic compound N-palmitoylethanolamide (PEA). The levels of these lipids are regulated by hydrolyzing enzymes, one of which is N-acylethanolamine acid amidase (NAAA). nih.govnih.gov Inhibition of NAAA is a therapeutic strategy to increase endogenous NAE levels. nih.govnih.gov While a number of compounds have been identified as NAAA inhibitors, specific data regarding the direct inhibitory activity of 4-(4-Phenoxyphenyl)butanoic acid on NAAA is not extensively detailed in the currently available research. Studies on NAAA inhibitors have identified various chemical structures, such as certain retro-amides and long-chain alkyl amines, that exhibit potent and selective inhibition of this enzyme. nih.gov For instance, N-pentadecylcyclohexancarboxamide was found to inhibit rat NAAA with an IC50 value of 4.5 μM in a reversible and non-competitive manner. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide. nih.govnih.gov Genetic or pharmacological disruption of NAPE-PLD can alter the levels of these signaling lipids. nih.govnih.gov While research has focused on developing inhibitors for NAPE-PLD, such as LEI-401 which showed a Ki of 0.18 μM for mouse NAPE-PLD, specific inhibitory data for this compound against NAPE-PLD is not prominently featured in the reviewed literature. nih.gov The primary role of NAPE-PLD is the production of NAEs from their N-acyl-phosphatidylethanolamine precursors. nih.govnih.gov

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation. nih.govnih.gov The inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a major mechanism for anti-inflammatory drugs. nih.govnih.gov While various compounds, including natural phenols and synthetic derivatives, have been shown to modulate COX activity, specific data on the direct modulatory effects of this compound on COX enzymes is not extensively available in the reviewed literature. nih.govnih.gov For context, some compounds exhibit selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing certain side effects. nih.govnih.gov For example, the chrysin (B1683763) derivative Ch-4 was found to strongly inhibit COX-2 with an IC50 of 2.7 µM, while showing selectivity over COX-1. nih.gov The binding of inhibitors to the COX active site can involve interactions with key amino acid residues such as Arg-120, Tyr-385, and Ser-530. researchgate.net

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govopenaccessjournals.com These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. openaccessjournals.commdpi.com There are at least 15 different CA isoforms in humans, with varying tissue distribution and susceptibility to inhibitors. openaccessjournals.comfrontiersin.org While a wide range of compounds, including sulfonamides and phenols, have been investigated as CA inhibitors, specific inhibitory data for this compound against various CA isoforms is not detailed in the currently reviewed scientific literature. nih.govnih.gov The inhibition of specific CA isoforms, such as CA IX and CA XII which are associated with tumors, is an active area of research. nih.govmdpi.com

Receptor Ligand Binding and Activation Studies (Non-Clinical Receptors)

Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonism

Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, is a G protein-coupled receptor (GPCR) that is activated by medium and long-chain fatty acids. elsevierpure.comnih.gov This receptor has emerged as a significant therapeutic target due to its role in regulating metabolism and inflammation. nih.govnih.gov FFA4 is expressed in various tissues and its activation is linked to multiple signaling pathways, including those mediated by Gαq/11 and β-arrestins. nih.govnih.gov Agonism at FFA4 can stimulate the release of glucagon-like peptide-1 (GLP-1) and mediate anti-inflammatory effects. nih.govnih.gov While a variety of synthetic agonists for FFA4 have been developed and studied, specific data on the agonistic activity of this compound at FFA4, including its potency and efficacy, is not extensively documented in the reviewed literature. For comparison, the synthetic agonist GW9508 activates both GPR40 and GPR120. nih.gov

G Protein-Coupled Receptor 88 (GPR88) Agonism

GPR88 is an orphan G protein-coupled receptor (GPCR) that is highly expressed in the striatum region of the brain in various species, including rodents and humans. nih.gov Its exclusive expression pattern has implicated it as a significant regulator of brain and behavioral functions, such as mood, cognition, and motor control, making it an emerging therapeutic target for central nervous system disorders. nih.gov

Currently, there is no direct scientific evidence from the searched literature to suggest that this compound acts as an agonist for GPR88. Research into GPR88 agonists has identified other small molecules, such as 2-PCCA and certain chroman derivatives, that can activate this receptor. nih.gov Furthermore, a patent has disclosed novel 4-substituted-phenyl acetamide (B32628) and arylurea derivatives as potential GPR88 agonists. google.com However, specific studies investigating the interaction between this compound and GPR88 have not been identified in the performed searches.

Dopamine (B1211576) and Serotonin (B10506) Receptor Binding Investigations

Dopamine and serotonin receptors are crucial components of the central nervous system, playing pivotal roles in neurotransmission and serving as primary targets for a wide array of therapeutic agents, particularly those used in the management of neuropsychiatric disorders. nih.govnih.gov The binding affinity of a compound to these receptors is a key determinant of its potential pharmacological activity.

A review of the available scientific literature did not yield any specific data on the binding affinity of this compound to dopamine or serotonin receptor subtypes. While extensive research exists on the structure-activity relationships of various ligands for these receptors, dedicated investigations into the binding profile of this compound are not present in the search results. nih.govnih.govnih.gov

Cellular Pathway Modulation in Cultured Cell Lines (Non-Clinical Origin)

Investigations into Anti-inflammatory Pathways

The anti-inflammatory potential of phenolic acids and butanoic acid derivatives has been a subject of considerable research. These compounds are known to modulate key inflammatory signaling pathways.

Phenolic acids have demonstrated the ability to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. frontiersin.orgnih.govnih.gov This inhibition leads to a downstream reduction in the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgnih.govnih.govfrontiersin.org Similarly, butyrate (B1204436), the conjugate base of butanoic acid, has been shown to exert anti-inflammatory effects by reducing the expression of these inflammatory mediators in various cell types, including macrophages and fibroblasts. mdpi.com A study on a related compound, 4-(phenylsulfanyl)butan-2-one, also revealed anti-inflammatory activity through the NF-κB pathway in retinal pigment epithelium cells. nih.gov

Given that this compound possesses both a phenolic moiety and a butanoic acid chain, it is plausible that it could exhibit anti-inflammatory properties through similar mechanisms. However, this hypothesis requires direct experimental validation through studies on cultured cell lines.

Table 1: Potential Anti-inflammatory Mechanisms of Phenolic and Butanoic Acid Derivatives

| Mechanism | Description | Key Cellular Targets | References |

| NF-κB Pathway Inhibition | Prevents the translocation of the NF-κB complex to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. | IκBα, p65 | frontiersin.orgnih.govnih.gov |

| MAPK Pathway Inhibition | Suppresses the phosphorylation of key kinases in the MAPK cascade (e.g., ERK, JNK, p38), leading to reduced inflammatory responses. | ERK, JNK, p38 | frontiersin.org |

| Cytokine Production Reduction | Decreases the synthesis and secretion of pro-inflammatory cytokines. | TNF-α, IL-1β, IL-6 | frontiersin.orgnih.govfrontiersin.org |

Antioxidant Mechanisms

Phenolic compounds are well-established antioxidants, and their mechanism of action primarily involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals. This process can occur through several mechanisms, with the most common being Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). mdpi.comresearchgate.netnih.gov

The antioxidant capacity of a phenolic acid is significantly influenced by its chemical structure, including the number and position of hydroxyl groups on the aromatic ring. researchgate.netmdpi.com The phenoxy radical formed after hydrogen donation is stabilized by resonance, which contributes to its effectiveness as an antioxidant. mdpi.com As this compound is a phenolic acid derivative, it is anticipated to possess antioxidant properties. The specific efficacy would depend on the electronic properties conferred by the phenoxy and butanoic acid moieties.

Table 2: General Antioxidant Mechanisms of Phenolic Compounds

| Mechanism | Description | Key Reactive Species Neutralized | References |

| Hydrogen Atom Transfer (HAT) | A hydrogen atom is directly transferred from the phenolic antioxidant to a free radical, quenching the radical. | Peroxyl radicals, Alkoxyl radicals | mdpi.comresearchgate.net |

| Single-Electron Transfer (SET) | An electron is transferred from the antioxidant to the free radical, followed by proton transfer to form a stable molecule. | Superoxide anion, Hydroxyl radical | mdpi.comresearchgate.net |

| Metal Chelation | Phenolic compounds can bind to pro-oxidant metal ions like iron and copper, preventing them from participating in reactions that generate free radicals. | Fe²⁺, Cu²⁺ | frontiersin.orgresearchgate.net |

Antimicrobial Mechanisms of Action (e.g., Bacterial and Fungal Targets)

Butanoic acid and its derivatives are recognized for their antimicrobial properties against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria. nih.gov The primary mechanism of action is believed to involve the disruption of the bacterial cell membrane and the acidification of the cytoplasm. marquette.edunih.gov The un-dissociated form of the acid can diffuse across the cell membrane; once inside the more alkaline cytoplasm, it dissociates, releasing protons and leading to a drop in intracellular pH, which inhibits essential metabolic processes.

Studies on butanoic acid have demonstrated its ability to increase the permeability of the cell membrane. nih.gov Furthermore, various N-substituted-β-amino acid derivatives containing a butanoic acid structure have been synthesized and shown to possess significant antimicrobial and antifungal activity. mdpi.com While direct studies on this compound are lacking, its structural components suggest a potential for antimicrobial activity.

Table 3: Postulated Antimicrobial Mechanisms of Butanoic Acid Derivatives

| Mechanism | Description | Target Organisms | References |

| Cell Membrane Disruption | Increases the permeability of the bacterial cell membrane, leading to leakage of intracellular components. | Gram-positive and Gram-negative bacteria | marquette.edunih.gov |

| Cytoplasmic Acidification | Diffusion of the undissociated acid into the cell and subsequent dissociation leads to a decrease in intracellular pH, inhibiting enzymatic activity. | Bacteria | marquette.edu |

| Induction of Host Defensins | Butyrate can indirectly exert antimicrobial effects by inducing the expression of antimicrobial peptides in host cells. | Bacteria | nih.govnih.gov |

In Vivo Mechanistic Studies in Animal Models (Non-Clinical)

A thorough search of the scientific literature did not retrieve any in vivo mechanistic studies conducted specifically on this compound in animal models. While related compounds such as butyrate have been investigated in vivo for their immunomodulatory and other systemic effects, there is a clear absence of such data for the specific compound . nih.gov

Antimicrobial Efficacy in Infection Models

The antimicrobial properties of butanoic acid and other phenolic acids offer a perspective on the potential efficacy of this compound. Butyrate, the conjugate base of butanoic acid, has been shown to exhibit direct antimicrobial effects against a range of both Gram-positive and Gram-negative bacteria. nih.gov Studies have determined the minimal inhibitory concentrations (MICs) of butanoic acid against various bacterial species, including Acinetobacter baumannii, Escherichia coli, and Staphylococcus species, with MIC values typically ranging from 11 to 21 mmol/L. nih.gov The mechanism of action is believed to involve increased membrane permeabilization and acidification of the bacterial cytosol. nih.gov

Furthermore, investigations into a variety of phenolic acids have demonstrated their antimicrobial activity against several bacterial strains, including Escherichia coli and both native and drug-resistant strains of Staphylococcus epidermidis and Staphylococcus aureus. researchgate.net The general observation from these studies is that while all tested phenolic acids showed some level of antimicrobial activity, there was a trend of slightly decreased efficacy with an increase in the number of hydroxyl and methoxy (B1213986) groups on the phenyl ring. researchgate.net For instance, against native Staphylococcus epidermidis, benzoic acid and 4-hydroxybenzoic acid showed similar and potent inhibitory effects. researchgate.net

Pain Pathway Modulation (e.g., Hyperalgesia, Allodynia)

While there is no direct evidence for the modulation of pain pathways by this compound, research on related structures provides some pertinent information. Hyperalgesia, an increased sensitivity to pain, and allodynia, pain from a stimulus that does not normally provoke pain, are key features of many chronic pain states. nih.gov Animal models of persistent pain, such as those induced by inflammatory agents like carrageenan or in models of neuropathic pain, are used to study these phenomena. nih.gov

Studies on sulfonamide derivatives have shown significant antinociceptive, antihyperalgesic, and antiallodynic effects in murine models of diabetic neuropathic pain. researchgate.net For example, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide (4-FBS) has been shown to reverse diabetes-induced hyperalgesia and allodynia. researchgate.net The mechanisms underlying these effects are thought to involve the serotonergic and opioidergic pathways. researchgate.net Similarly, derivatives of 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid have been screened for their antinociceptive activities, with the carboxylic acid derivative showing the highest potency. nih.gov

Molecular Docking and Ligand-Target Interactions (Computational Approaches)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design for understanding ligand-target interactions at a molecular level.

In another study, derivatives of 4-phenoxy-phenyl isoxazoles were identified as potential inhibitors of acetyl-CoA carboxylase (ACC) through high-throughput virtual screening and subsequent molecular docking. nih.gov These computational approaches were crucial in understanding the structure-activity relationships and guiding the synthesis of more potent inhibitors. nih.gov Similarly, molecular docking has been employed to investigate the interaction of triorganotin(IV) compounds derived from 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid with DNA, revealing an intercalation mode of binding. mdpi.com These examples underscore the potential of using molecular docking to elucidate the binding mechanisms and potential targets of this compound in future studies.

Structure Activity Relationship Sar Studies of 4 4 Phenoxyphenyl Butanoic Acid Analogues

Systematic Investigation of Structural Determinants for Activity

The fundamental structure of 4-(4-phenoxyphenyl)butanoic acid comprises a carboxylic acid head, a flexible aliphatic linker, and a lipophilic tail consisting of two phenyl rings connected by an ether linkage. SAR studies have revealed that each of these components plays a crucial role in the molecule's interaction with its biological targets. The acidic head group is often essential for forming key interactions with the receptor's ligand-binding domain. The length and flexibility of the aliphatic chain are critical for correctly positioning the lipophilic tail within the binding pocket. The nature and substitution pattern of the phenyl rings significantly influence the potency and selectivity of the compound.

Systematic investigations have shown that modifications to any of these regions can lead to substantial changes in biological activity. For instance, the introduction of substituents at the alpha-position of the butanoic acid chain has been found to be a key determinant of potency and selectivity for PPAR subtypes. Similarly, the substitution pattern on the distal phenyl ring has a profound impact on activity, with sterically bulky groups often being favored.

Influence of Aliphatic Chain Length and Flexibility

The length of the aliphatic acid chain is a critical parameter that governs the proper orientation of the molecule within the ligand-binding pocket of its target receptor. Studies on related phenylpropanoic acid derivatives have demonstrated that the distance between the carboxylic acid head and the central phenyl ring is a key factor in determining the potency and selectivity of PPAR subtype transactivation.

| General Structure Modification | Observed Trend in Activity | Rationale |

|---|---|---|

| Shortening the Aliphatic Chain (e.g., to acetic or propanoic acid) | Can lead to a decrease in activity if the optimal distance for receptor interaction is not maintained. | Suboptimal positioning of the lipophilic tail within the binding pocket. |

| Lengthening the Aliphatic Chain (e.g., to pentanoic or hexanoic acid) | Often results in reduced potency. | May introduce steric clashes or position the molecule unfavorably in the binding site. |

| Introduction of Rigidity (e.g., double bonds) | Can either increase or decrease activity depending on the resulting conformation. | A favorable, rigid conformation can enhance binding affinity, while an unfavorable one will decrease it. |

Role of Substituents on Phenyl Rings and Phenoxy Linkage

Substituents on both the proximal and distal phenyl rings of the this compound scaffold play a significant role in modulating biological activity. The electronic and steric properties of these substituents can influence binding affinity and subtype selectivity.

For the distal phenyl ring, the introduction of bulky, hydrophobic groups at the 4-position has been shown to be particularly effective in enhancing PPAR activity. This suggests the presence of a sizable hydrophobic pocket in the receptor that can accommodate these groups.

| Compound/Modification | Substituent | Position | Reported Activity/Trend |

|---|---|---|---|

| 3-(4-(Adamantan-1-yl)phenyl)propanoic acid analogue | Adamantyl | Distal Phenyl, 4-position | Potent, well-balanced PPAR-pan agonist. nih.gov |

| General Phenylpropanoic acid derivatives | Sterically bulky groups | Distal Phenyl | Important for influencing PPAR activity. nih.gov |

| Phenoxyphenyl-methanamine analogues | Electron-withdrawing groups on 'A' ring | Proximal Phenyl | Generally favored for 5HT2A activity. |

| Phenoxyphenyl-methanamine analogues | Electron-donating groups on 'B' ring | Distal Phenyl | Generally favored for 5HT2A activity. |

Modification of the phenoxy linkage, for example, by replacing the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) group, would also be expected to alter the geometry and electronic properties of the molecule, thereby affecting its biological activity.

Impact of Bioisosteric Replacements on Potency and Selectivity

Bioisosteric replacement of the carboxylic acid head group is a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. In the context of this compound analogues, replacing the carboxylic acid with other acidic moieties can impact potency and selectivity. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides.

While specific data for this compound analogues is limited, studies on other PPAR agonists have shown that such replacements can be successful. For instance, non-carboxylic acid-containing PPAR agonists have been developed, demonstrating that the carboxylic acid moiety is not always essential for activity.

| Bioisosteric Replacement for Carboxylic Acid | Potential Advantages | Potential Disadvantages |

|---|---|---|

| Tetrazole | Similar pKa to carboxylic acid, can form similar interactions. May have improved metabolic stability. | Can sometimes lead to reduced oral bioavailability. |

| Acylsulfonamide | Can mimic the acidic proton and hydrogen bonding pattern. May improve cell permeability. | Different geometry and electronic distribution may alter binding. |

| Hydroxamic Acid | Can act as a chelating group and form different interactions with the receptor. | Potential for metabolic instability and toxicity concerns. |

| Non-acidic replacements (e.g., acetamide) | Can lead to compounds with different selectivity profiles and improved DMPK properties. | Often results in a loss of potency if the acidic interaction is critical. |

Chiral Recognition and Stereochemical Effects on Activity

The introduction of a chiral center, for instance by placing a substituent at the alpha-position of the butanoic acid chain, can have a profound impact on the biological activity of this compound analogues. The stereochemistry of this substituent is often a critical determinant of potency and selectivity, as the different enantiomers can adopt distinct orientations within the chiral environment of the receptor's binding site.

Studies on structurally related α-substituted phenylpropanoic acid PPAR agonists have clearly demonstrated the importance of stereochemistry. In one instance, the (R)-enantiomer of an α-benzyl substituted analogue was found to be a significantly more potent PPARγ-selective agonist than its (S)-enantiomer. nih.gov

| Compound Series | Enantiomer | PPARγ EC50 (nM) | Observation |

|---|---|---|---|

| α-Benzyl phenylpropanoic acid analogue | (R)-enantiomer (MO-4R) | 3.60 nih.gov | The (R)-enantiomer is approximately 6-fold more potent than the (S)-enantiomer. nih.gov |

| (S)-enantiomer (MO-3S) | 22.0 nih.gov |

This chiral recognition highlights the specific and well-defined nature of the interaction between the ligand and the receptor, where one enantiomer fits more favorably into the binding pocket, leading to a stronger and more productive interaction.

Non Clinical Research Applications of 4 4 Phenoxyphenyl Butanoic Acid and Its Derivatives

Application as Chemical Probes for Biological Research

Chemical probes are essential tools in chemical biology for the study of biological systems. frontiersin.orgnih.gov An ideal chemical probe is a small molecule that interacts with a specific protein target, allowing for the elucidation of its function in a cellular or in vivo context. The development of such probes often involves the synthesis of molecules with specific functionalities for detection (e.g., fluorescent tags) and target engagement (e.g., reactive groups for covalent binding). researchgate.netnih.gov

While there is no direct evidence of 4-(4-phenoxyphenyl)butanoic acid being used as a chemical probe, its structural components are found in various probe designs. The phenoxyphenyl group can serve as a core scaffold for building affinity for a target protein, while the butanoic acid "handle" offers a convenient point for chemical modification, such as the attachment of a reporter tag (e.g., a fluorophore) or a reactive group for covalent labeling. frontiersin.orgnih.gov

The general structure of affinity-based probes (AfBPs) often includes a recognition element, a reactive group, and a reporter tag. nih.govnih.gov The this compound scaffold could theoretically be functionalized to create such probes. For instance, the carboxylic acid group could be coupled to a linker containing a biotin (B1667282) tag for pull-down experiments and mass spectrometry-based protein identification, or to a fluorescent dye for imaging applications. researchgate.netnih.gov

The synthesis of fluorescent probes often involves the modular assembly of a fluorophore, a linker, and a targeting moiety. nih.gov The butanoic acid portion of this compound is well-suited for standard coupling reactions with amine- or alcohol-containing fluorophores.

Table 1: Potential Chemical Probe Applications of the this compound Scaffold

| Probe Type | Potential Role of the Scaffold | Example of a Relevant Functional Group |

| Affinity-Based Probe | The phenoxyphenyl group provides a hydrophobic core for target interaction. The butanoic acid is a handle for attaching a biotin tag. nih.gov | Biotin, for pull-down and identification of protein targets. |

| Fluorescent Probe | The phenoxyphenyl moiety can be part of the recognition element. The butanoic acid allows for the conjugation of a fluorophore. nih.gov | BODIPY, Fluorescein, or other fluorescent dyes for imaging. |

| Photo-affinity Probe | The scaffold can be modified with a photo-activatable group to enable covalent cross-linking to the target protein upon UV irradiation. nih.gov | Benzophenone or Diazirine for photo-crosslinking. |

It is important to note that while the structural components of this compound are amenable to the design of chemical probes, specific examples of its direct use in this context are not prevalent in the current scientific literature.

Preclinical Exploration in Agricultural Science (e.g., Insecticidal Activity, Plant Stress Tolerance)

The phenoxyalkanoic acid chemical class, to which this compound belongs, has a long history in agricultural science, most notably as herbicides. wikipedia.orgnih.gov These compounds can mimic natural plant hormones like auxins, leading to uncontrolled growth and eventual death in susceptible plant species. wikipedia.orgumn.educannagardening.com

While the primary focus has been on herbicidal activity, some derivatives have been investigated for other agricultural applications, such as regulating plant growth or exhibiting insecticidal properties. tnau.ac.inmdpi.com

Insecticidal Activity:

There is limited direct evidence for the insecticidal activity of this compound itself. However, the broader class of phenoxy-containing compounds has been explored for insecticidal potential. For instance, some phenoxypyridine derivatives have shown activity against various insect pests. mdpi.com Furthermore, plant extracts containing phenolic compounds have demonstrated insecticidal effects. nih.gov The structural features of this compound, particularly the phenoxy group, suggest that its derivatives could be designed to interact with insect-specific biological targets.

Plant Stress Tolerance:

Research has shown that certain chemical compounds can enhance a plant's tolerance to abiotic stresses such as drought and salinity. While direct studies on this compound are scarce, a related compound, 4-phenylbutyric acid, has been the subject of a patent for its use in enhancing stress tolerance in plants. Specifically, it is claimed to improve tolerance to drought stress, leading to strengthened plant growth and increased yield.

The mechanism of action for such compounds can be complex, potentially involving the modulation of endogenous plant hormone pathways or other cellular stress response mechanisms. Phenolic compounds, in general, are known to play a role in plant defense and growth regulation. tnau.ac.in

Table 2: Preclinical Agricultural Applications of Phenoxyalkanoic Acid Derivatives

| Application | Compound Class/Example | Reported Effect |

| Herbicidal Activity | Phenoxyacetic acids (e.g., 2,4-D) | Mimic auxin, causing uncontrolled growth in broadleaf weeds. wikipedia.orgumn.edu |

| Plant Growth Regulation | 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid | Investigated as a plant hormone regulator. mdpi.com |

| Plant Stress Tolerance | 4-Phenylbutyric acid | Enhances tolerance to abiotic stress, particularly drought. |

Further research is needed to specifically evaluate the potential of this compound and its derivatives in these agricultural applications.

Material Science Applications (e.g., Polymer Chemistry Precursors)

The phenoxyphenyl moiety is a component in various high-performance polymers, valued for its thermal stability and mechanical properties. While the direct use of this compound as a monomer in large-scale polymer production is not widely reported, its structure suggests potential as a precursor or additive in polymer synthesis.

The synthesis of polymers such as poly(p-phenylene)s (PPPs) and poly(phenylene oxide)s (PPOs) often involves the polymerization of phenolic or phenyl-containing monomers. uc.eduwikipedia.org The phenoxyphenyl group within this compound could be incorporated into polymer backbones to impart specific properties. The butanoic acid functionality provides a reactive site for polymerization reactions, such as polycondensation with diols or diamines to form polyesters or polyamides, respectively.

Furthermore, derivatives of butanoic acid have been used in the synthesis of specialized polymers. For example, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid is used as a "handle" in solid-phase synthesis, a technique fundamental to creating peptides and other complex molecules on a polymer support. mdpi.com This demonstrates the utility of the butanoic acid chain in anchoring molecules to a solid phase for subsequent chemical transformations.

In the field of polyphosphazenes, a class of inorganic-organic hybrid polymers, phenoxy groups are common side chains that are introduced to impart stability and modify the polymer's properties. acs.org While not a direct application of the title compound, it highlights the value of the phenoxy group in polymer chemistry.

Table 3: Potential Material Science Applications of this compound and its Derivatives

| Polymer Class | Potential Role of this compound | Example of Related Chemistry |

| Polyesters/Polyamides | Could serve as a monomer, with the carboxylic acid reacting with diols or diamines. The phenoxyphenyl group would be incorporated into the polymer backbone. | Polycondensation reactions. |

| Poly(phenylene oxide)s | The phenoxyphenyl moiety is a structural component of these high-performance polymers. uc.edu | Oxidative coupling polymerization of phenols. uc.edu |

| Solid-Phase Synthesis | The butanoic acid can act as a linker to attach molecules to a solid polymer support. mdpi.com | Use of similar butyric acid derivatives as linkers. mdpi.com |

| Polyphosphazenes | The phenoxy group is a common side group used to stabilize the polymer backbone. acs.org | Nucleophilic substitution of chlorine atoms on a poly(dichlorophosphazene) (B1141720) backbone with sodium phenoxide. acs.org |

The potential for this compound in material science lies in its ability to be a building block for more complex polymeric structures, where the phenoxyphenyl group can enhance thermal and mechanical properties, and the butanoic acid provides a reactive handle for polymerization.

Development of Research Tools for Receptor Biology

The development of selective ligands for biological receptors is crucial for understanding their function and for the discovery of new therapeutic agents. The phenoxybutanoic acid scaffold has been identified as a promising starting point for the design of antagonists for various receptors.

A notable example is the development of selective antagonists for the endothelin-A (ETA) receptor. A series of phenoxybutanoic acid derivatives have been synthesized and evaluated for their ability to block the ETA receptor, which is implicated in cardiovascular diseases. These studies have revealed important structure-activity relationships (SAR), where modifications to the phenoxy ring and the butanoic acid chain can significantly impact potency and selectivity.